
4-(4-Methylthiazol-5-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylthiazol-5-yl)butan-1-amine is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Preparation Methods
The synthesis of 4-(4-Methylthiazol-5-yl)butan-1-amine typically involves the reaction of 4-methylthiazole with butan-1-amine under specific conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the purity and quality of the compound .
Chemical Reactions Analysis
4-(4-Methylthiazol-5-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(4-Methylthiazol-5-yl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including its role in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-Methylthiazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to undergo electrophilic and nucleophilic substitutions, which can affect various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other molecular targets .
Comparison with Similar Compounds
4-(4-Methylthiazol-5-yl)butan-1-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)butan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5,9H2,1H3 |
InChI Key |
YULZHFIHYWSOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


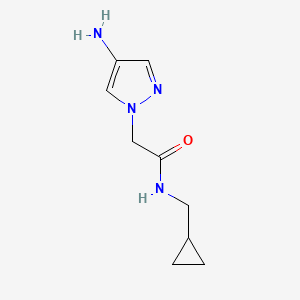
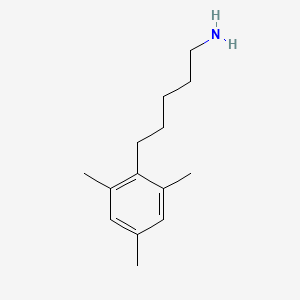
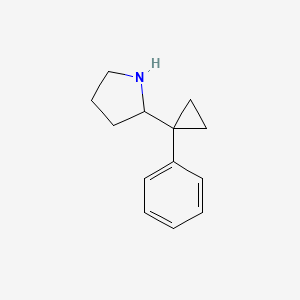
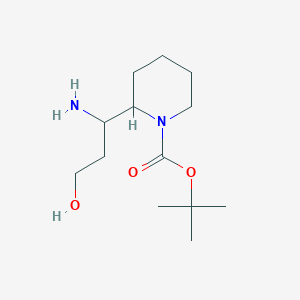
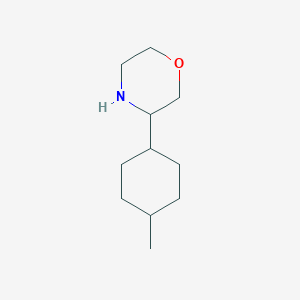
![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
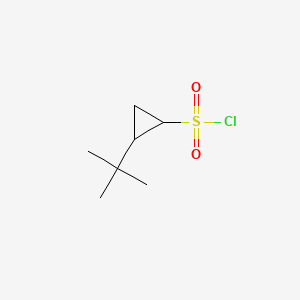

![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)
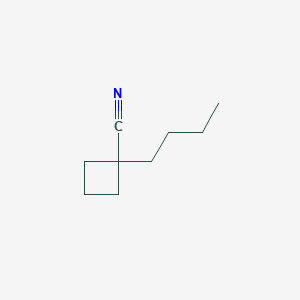
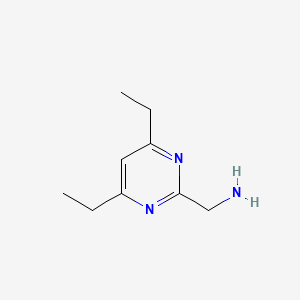
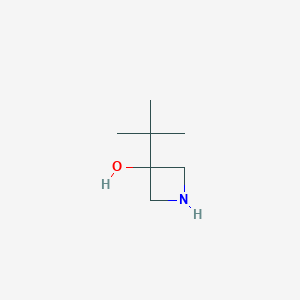
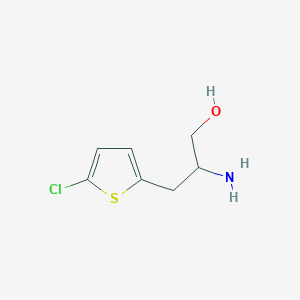
![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)
